molecular formula C14H10ClFO2 B580940 4-(3-Chloro-5-fluorophenyl)phenylacetic acid CAS No. 1334499-97-6

4-(3-Chloro-5-fluorophenyl)phenylacetic acid

Cat. No. B580940
M. Wt: 264.68
InChI Key: KFFSYUUGAKFINH-UHFFFAOYSA-N
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Description

4-(3-Chloro-5-fluorophenyl)phenylacetic acid is a chemical compound with the CAS Number: 1334499-97-6 . It has a molecular weight of 264.68 . The IUPAC name for this compound is (3’-chloro-5’-fluoro [1,1’-biphenyl]-4-yl)acetic acid .


Molecular Structure Analysis

The InChI code for 4-(3-Chloro-5-fluorophenyl)phenylacetic acid is 1S/C14H10ClFO2/c15-12-6-11(7-13(16)8-12)10-3-1-9(2-4-10)5-14(17)18/h1-4,6-8H,5H2,(H,17,18) . This code provides a specific description of the molecule’s structure.


Physical And Chemical Properties Analysis

The physical and chemical properties of 4-(3-Chloro-5-fluorophenyl)phenylacetic acid include a molecular weight of 264.68 .

Scientific Research Applications

    • Application : This compound is used in the synthesis of other complex organic molecules .
    • Application : Indole derivatives, which are structurally similar to the compound , have been found to possess various biological activities .
    • Methods of Application : These compounds are typically synthesized in the lab and then tested in vitro for their biological activities .
    • Results or Outcomes : Indole derivatives have been found to possess antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
    • Application : Fluorophenyl compounds have been used to make novel liquid crystalline fluorobiphenylcyclohexenes and difluoroterphenyls .
    • Methods of Application : These compounds are synthesized using palladium-catalyzed cross-couplings .
    • Results or Outcomes : The outcomes of these syntheses are novel liquid crystalline compounds .
    • Application : “4-(3-Chloro-5-fluorophenyl)phenylacetic acid” is used as a building block in organic synthesis .
    • Results or Outcomes : The outcomes of these syntheses would depend on the specific reactions being carried out .
    • Application : Protodeboronation of pinacol boronic esters, which are structurally similar to the compound , has been reported .
    • Methods of Application : This involves a catalytic approach, paired with a Matteson–CH2–homologation .
    • Results or Outcomes : This protocol allows for formal anti-Markovnikov alkene hydromethylation, a valuable but unknown transformation .
    • Application : 3-Chloro-5-fluorophenylboronic Acid, which is structurally similar to the compound , is used in material science .
    • Results or Outcomes : The outcomes of these applications would depend on the specific reactions being carried out .
    • Application : “4-(3-Chloro-5-fluorophenyl)phenylacetic acid” is a valuable building block in organic synthesis .
    • Results or Outcomes : The outcomes of these syntheses would depend on the specific reactions being carried out .
    • Application : Protodeboronation of pinacol boronic esters, which are structurally similar to the compound , has been reported .
    • Methods of Application : This involves a catalytic approach, paired with a Matteson–CH2–homologation .
    • Results or Outcomes : This protocol allows for formal anti-Markovnikov alkene hydromethylation, a valuable but unknown transformation .
    • Application : 3-Chloro-5-fluorophenylboronic Acid, which is structurally similar to the compound , is used in material science .
    • Results or Outcomes : The outcomes of these applications would depend on the specific reactions being carried out .

properties

IUPAC Name

2-[4-(3-chloro-5-fluorophenyl)phenyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClFO2/c15-12-6-11(7-13(16)8-12)10-3-1-9(2-4-10)5-14(17)18/h1-4,6-8H,5H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFFSYUUGAKFINH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(=O)O)C2=CC(=CC(=C2)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00716598
Record name (3'-Chloro-5'-fluoro[1,1'-biphenyl]-4-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00716598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-Chloro-5-fluorophenyl)phenylacetic acid

CAS RN

1334499-97-6
Record name [1,1′-Biphenyl]-4-acetic acid, 3′-chloro-5′-fluoro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1334499-97-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3'-Chloro-5'-fluoro[1,1'-biphenyl]-4-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00716598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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